molecular formula C15H15N5OS3 B4877054 2-({1-[2-(methylthio)phenyl]-1H-tetrazol-5-yl}thio)-N-(2-thienylmethyl)acetamide

2-({1-[2-(methylthio)phenyl]-1H-tetrazol-5-yl}thio)-N-(2-thienylmethyl)acetamide

Cat. No. B4877054
M. Wt: 377.5 g/mol
InChI Key: KPWNGUAFUWNDIH-UHFFFAOYSA-N
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Description

2-({1-[2-(methylthio)phenyl]-1H-tetrazol-5-yl}thio)-N-(2-thienylmethyl)acetamide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MTSET and is a member of the tetrazole family of compounds. MTSET has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

MTSET exerts its effects through the modification of cysteine residues in proteins. This modification can lead to changes in protein structure and function, ultimately resulting in the observed biochemical and physiological effects of MTSET.
Biochemical and Physiological Effects:
MTSET has been shown to have a wide range of biochemical and physiological effects. These effects include the modulation of ion channels and receptors, inhibition of enzyme activity, and the induction of apoptosis in cancer cells. MTSET has also been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using MTSET in lab experiments is its ability to selectively modify cysteine residues in proteins. This allows for precise control over the modification of specific proteins, making it a valuable tool for studying protein structure and function. However, one limitation of using MTSET is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving MTSET. One area of interest is the development of more selective modification agents that can target specific amino acid residues in proteins. Another area of interest is the development of MTSET-based therapies for the treatment of various diseases, including cancer and cardiovascular diseases. Additionally, further research is needed to fully understand the potential toxicity of MTSET and to develop methods for minimizing its toxicity in lab experiments.

Scientific Research Applications

MTSET has been extensively studied for its potential therapeutic applications in various areas of scientific research. One of the most significant applications of MTSET is in the field of neuroscience, where it has been shown to be an effective tool for studying ion channels and receptors. MTSET has also been studied for its potential use as an anticancer agent, as well as for its ability to inhibit enzymes involved in the development of cardiovascular diseases.

properties

IUPAC Name

2-[1-(2-methylsulfanylphenyl)tetrazol-5-yl]sulfanyl-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5OS3/c1-22-13-7-3-2-6-12(13)20-15(17-18-19-20)24-10-14(21)16-9-11-5-4-8-23-11/h2-8H,9-10H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWNGUAFUWNDIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-({1-[2-(methylthio)phenyl]-1H-tetrazol-5-yl}thio)-N-(2-thienylmethyl)acetamide
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2-({1-[2-(methylthio)phenyl]-1H-tetrazol-5-yl}thio)-N-(2-thienylmethyl)acetamide
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2-({1-[2-(methylthio)phenyl]-1H-tetrazol-5-yl}thio)-N-(2-thienylmethyl)acetamide
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2-({1-[2-(methylthio)phenyl]-1H-tetrazol-5-yl}thio)-N-(2-thienylmethyl)acetamide
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2-({1-[2-(methylthio)phenyl]-1H-tetrazol-5-yl}thio)-N-(2-thienylmethyl)acetamide
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2-({1-[2-(methylthio)phenyl]-1H-tetrazol-5-yl}thio)-N-(2-thienylmethyl)acetamide

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